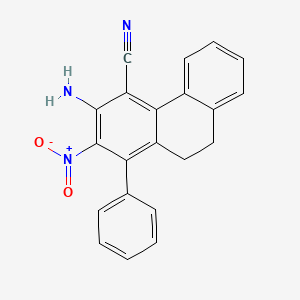
1,2-Dimethylpiperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylpiperidine-4-carbaldehyde is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and an aldehyde group at the 4 position of the piperidine ring. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylpiperidine-4-carbaldehyde can be synthesized through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . The reaction is catalyzed by dual-functional ionic liquids, which provide mild and clean reaction conditions, resulting in good yields and easy work-ups .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1,2-Dimethylpiperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The piperidine ring can also interact with receptors and ion channels, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylpiperidine-4-carbaldehyde: Similar structure but with methyl groups at the 1 and 4 positions.
Piperidine: The parent compound without any substituents.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 6 positions.
Uniqueness
1,2-Dimethylpiperidine-4-carbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propriétés
Numéro CAS |
74169-82-7 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-5-8(6-10)3-4-9(7)2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
XKSQGLRYBSCBFA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


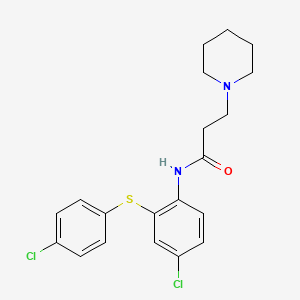


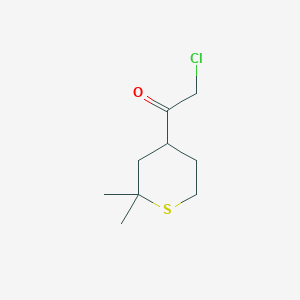

![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
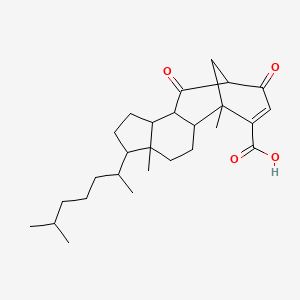
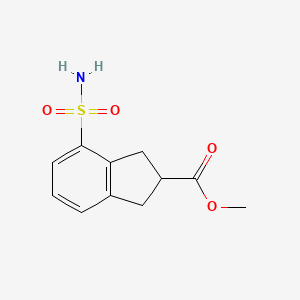
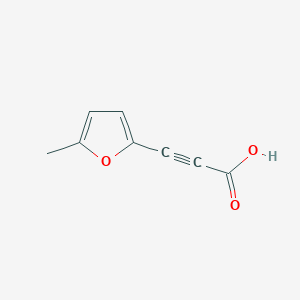
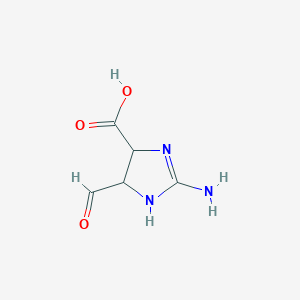

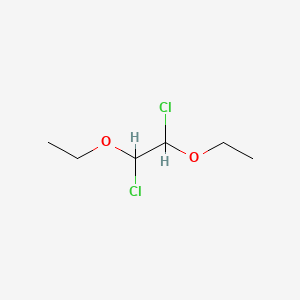
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
